

Circular dichroism to evaluate helicity of peptides with β^2 vs β^3 residues

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Compound of Interest

Compound Name: (S)-3-Amino-2-benzylpropanoic acid

Cat. No.: B178818

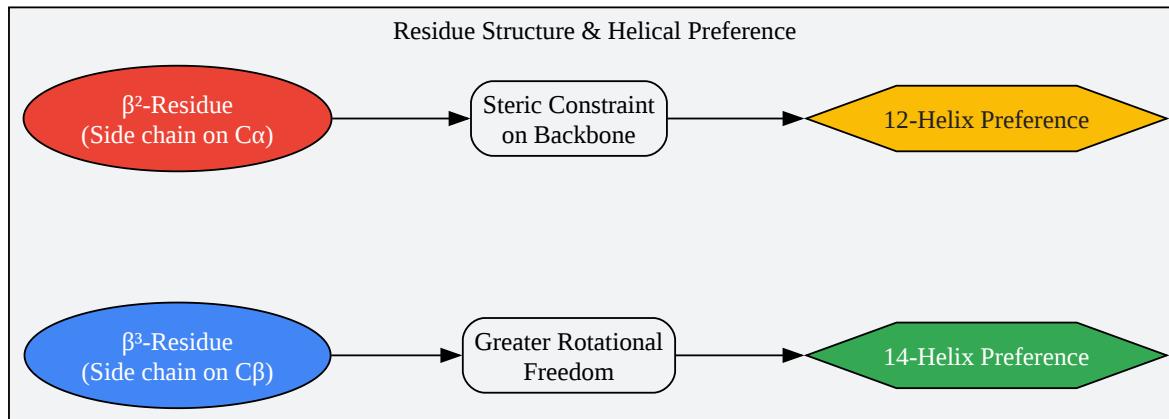
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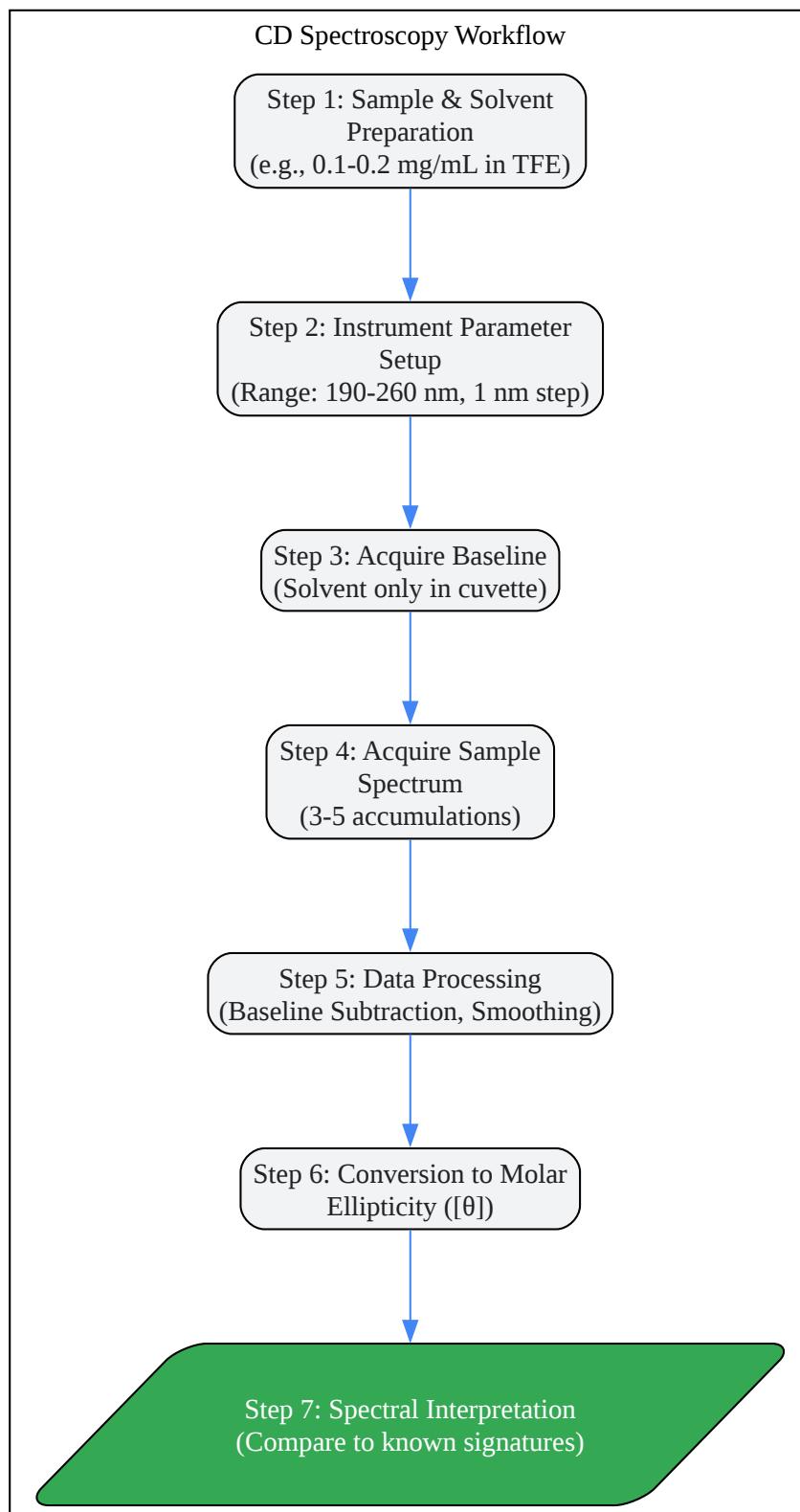
The Architectural Distinction: β^2 vs. β^3 Residues

Unlike α -amino acids, the building blocks of natural proteins, β -amino acids possess an additional carbon in their backbone. The specific location of the side chain (R-group) on this extended backbone defines their classification and profoundly influences their conformational behavior.

- β^3 -Amino Acids: The side chain is attached to the β -carbon ($C\beta$). This places the substituent further from the main chain, resulting in greater rotational freedom around the $C\alpha-C\beta$ bond.
- β^2 -Amino Acids: The side chain is attached to the α -carbon ($C\alpha$). This proximity to the peptide backbone introduces significant steric constraints, severely restricting rotation around the $C\alpha-C\beta$ bond.

This fundamental difference in substitution dictates the distinct helical structures these peptides preferentially adopt. While β^3 -peptides are well-known to form a stable, right-handed 14-helix (defined by a 14-membered hydrogen-bonded ring), the sterically hindered β^2 -peptides are more likely to form a distinct right-handed 12-helix (characterized by a 12-membered hydrogen-bond ring).



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